molecular formula C17H24N2O4 B3083694 [[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-51-0

[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B3083694
CAS No.: 1142204-51-0
M. Wt: 320.4 g/mol
InChI Key: TWEANAGEMUFEHO-UHFFFAOYSA-N
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Description

[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is a synthetic compound featuring a central glycine backbone substituted with a cyclohexylamide group and a 4-methoxyphenylamino moiety. Its structure integrates hydrophobic (cyclohexyl), aromatic (4-methoxyphenyl), and hydrophilic (carboxylic acid) elements, making it a versatile scaffold for pharmacological and chemical studies.

Properties

IUPAC Name

2-(N-[2-(cyclohexylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-23-15-9-7-14(8-10-15)19(12-17(21)22)11-16(20)18-13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEANAGEMUFEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves several steps. One common method includes the reaction of cyclohexylamine with an appropriate ester to form the cyclohexylamino intermediate. This intermediate is then reacted with 4-methoxyphenyl isocyanate to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid is widely used in scientific research, particularly in the following areas:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in proteomics research to study protein interactions and functions.

    Medicine: Research into potential therapeutic applications, including its effects on specific molecular targets and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Structural Analogues

Cycloalkyl-Substituted Derivatives
  • [[2-(Cyclopentylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid (): Structural Difference: Cyclopentyl replaces cyclohexyl. Impact: Reduced steric bulk and lower lipophilicity (cyclopentyl has a smaller ring and fewer CH₂ groups). This may enhance solubility but reduce membrane permeability compared to the cyclohexyl analog .
  • [2-(Cyclohexyl(methyl)amino)-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate (): Structural Difference: A methyl group is added to the cyclohexylamine, and the acetic acid is esterified with a sulfonamide-linked toluene group.
Aromatic and Alkylamino Variants
  • [[2-(Benzylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid (): Structural Difference: Benzyl group replaces cyclohexyl. However, reduced hydrophobicity compared to cyclohexyl may affect pharmacokinetics .
  • [[2-(Diethylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid (): Structural Difference: Diethylamino substitutes cyclohexyl.
Halogenated Derivatives
  • [{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid (): Structural Difference: 4-Fluorobenzyl replaces cyclohexyl. Impact: Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions, improving target affinity. The aromatic fluorobenzyl group could also enhance metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) LogP (Predicted) Solubility (Water)
Target Compound (Cyclohexyl derivative) ~350 (estimated) ~1.25–1.30 ~1.5–2.0 Low (hydrophobic cyclohexyl)
Cyclopentyl analog () ~328 ~1.20–1.25 ~1.0–1.5 Moderate
Benzyl analog () 328.36 1.252 ~1.8 Low
Diethylamino analog () 294.35 ~1.10–1.15 ~0.5–1.0 High

Key Trends :

  • Cyclohexyl vs. Cyclopentyl : Higher molecular weight and lipophilicity in the cyclohexyl derivative may favor tissue penetration but reduce aqueous solubility.
  • Aromatic Substitutions : Benzyl and fluorobenzyl groups increase LogP, aligning with enhanced membrane affinity but poorer solubility.

Biological Activity

The compound [[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid (CAS Number: 1142204-51-0) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological properties, supported by relevant research findings and data.

  • Molecular Formula : C₁₇H₂₄N₂O₄
  • Molecular Weight : 320.39 g/mol
  • Structure : The compound features a cyclohexylamino group attached to an oxoethyl moiety and a 4-methoxyphenyl group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various amino acid derivatives, including those similar to this compound.

  • Antibacterial Activity :
    • The compound has shown promising activity against a range of Gram-positive and Gram-negative bacteria. In particular, derivatives with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
    • A specific study indicated that compounds with modifications on the phenyl ring exhibited enhanced antibacterial effects, suggesting structural optimization could improve efficacy .
  • Antifungal Activity :
    • Similar compounds have displayed antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values reported between 16.69 to 78.23 µM . This suggests that the target compound may also possess antifungal properties worth investigating.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in microbial growth and proliferation. The presence of both hydrophobic (cyclohexyl) and hydrophilic (carboxylic acid) groups may facilitate binding to these targets.

Case Studies

  • In Vitro Studies :
    • A study investigated the effects of various amino acid derivatives on bacterial growth inhibition. Compounds structurally related to this compound were tested, revealing significant antibacterial properties against E. coli with MIC values as low as 0.0048 mg/mL .
  • SAR Analysis :
    • Structure-activity relationship (SAR) studies have shown that modifications in the substituents on the phenyl ring can significantly enhance antimicrobial potency, indicating that fine-tuning chemical structures can lead to more effective therapeutic agents .

Data Summary

Activity TypeTarget OrganismsMIC Values (µM)
AntibacterialBacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
AntifungalCandida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid
Reactant of Route 2
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[[2-(Cyclohexylamino)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.